Benzenamine, N-dodecyl-4-methoxy-
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Overview
Description
Benzenamine, N-dodecyl-4-methoxy-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core substituted with a dodecyl chain and a methoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing benzenamine derivatives involves the nucleophilic aromatic substitution of a halogenated benzene compound with an amine.
Alkylation: The dodecyl chain can be introduced through an alkylation reaction.
Industrial Production Methods: Industrial production of benzenamine derivatives often involves large-scale alkylation and substitution reactions. The process typically requires controlled reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine derivatives can undergo oxidation reactions to form nitroso, nitro, or azo compounds.
Reduction: Reduction of benzenamine derivatives can lead to the formation of aniline or other reduced forms.
Substitution: Benzenamine derivatives can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, and appropriate catalysts.
Major Products:
Oxidation: Nitroso, nitro, or azo compounds.
Reduction: Aniline or other reduced forms.
Substitution: Nitrated, sulfonated, or halogenated benzenamine derivatives.
Scientific Research Applications
Chemistry: Benzenamine, N-dodecyl-4-methoxy- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of dyes, pigments, and polymers .
Biology: In biological research, benzenamine derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Medicine: Benzenamine derivatives have been investigated for their potential therapeutic applications, including antimicrobial and anticancer properties .
Industry: In the industrial sector, benzenamine derivatives are used in the production of surfactants, lubricants, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of benzenamine, N-dodecyl-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the dodecyl chain contribute to its binding affinity and specificity. The compound can modulate enzymatic activity or receptor function through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Benzenamine, 4-methoxy-: This compound lacks the dodecyl chain, making it less hydrophobic and less effective in applications requiring long alkyl chains.
Benzenamine, N-dodecyl-: This compound lacks the methoxy group, which may reduce its binding affinity and specificity in certain applications.
Uniqueness: Benzenamine, N-dodecyl-4-methoxy- is unique due to the presence of both the dodecyl chain and the methoxy group. This combination enhances its hydrophobicity and binding properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
54574-77-5 |
---|---|
Molecular Formula |
C19H33NO |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
N-dodecyl-4-methoxyaniline |
InChI |
InChI=1S/C19H33NO/c1-3-4-5-6-7-8-9-10-11-12-17-20-18-13-15-19(21-2)16-14-18/h13-16,20H,3-12,17H2,1-2H3 |
InChI Key |
AXAMHIUOWQEHEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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